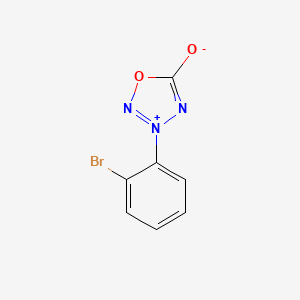
3-(2-bromophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of cyclic meso-ionic compounds, such as oxatriazolium derivatives, often involves the preparation and characterization of isomeric meso-ionic oxatriazolium-5-aminides and tetrazolium-5-olates. These compounds are prepared through specific synthetic routes that may include steps like 1,3-dipolar cycloaddition reactions, showcasing the complexity and specificity required in synthesizing such unique structures (Hanley, Ollis, & Ramsden, 1979).
Molecular Structure Analysis
The molecular structure of related compounds reveals that the 1,2,3,4-oxatriazolium ring is planar and forms specific dihedral angles with adjacent phenyl or benzene rings, indicating a considerable degree of conformational stability and rigidity within these molecules. For instance, studies involving X-ray crystallography have been pivotal in determining the planarity and the specific orientation of the rings in these compounds, providing a foundation for understanding the structural aspects of 3-(2-bromophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate (Fun et al., 2011).
Chemical Reactions and Properties
Cyclic meso-ionic compounds like oxatriazolium derivatives engage in various chemical reactions, including cycloaddition reactions, demonstrating their reactivity and potential for further chemical manipulation. These reactions not only expand the range of possible derivatives and compounds that can be synthesized but also highlight the versatile nature of these meso-ionic compounds in chemical synthesis (Melo et al., 2002).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystalline structure, can be significantly influenced by their molecular arrangement and the presence of specific functional groups. The detailed crystallographic analysis provides insights into the intermolecular interactions that stabilize these structures, including hydrogen bonding and π-π stacking interactions, which in turn affect their physical properties (Smith & Lynch, 2013).
Chemical Properties Analysis
The chemical properties of 3-(2-bromophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate and related compounds are characterized by their reactivity towards various chemical agents and conditions. These properties are influenced by the meso-ionic nature of the oxatriazolium ring, which imparts a distinct chemical reactivity pattern, allowing for a range of chemical transformations and applications in synthesis (Hanley, Ollis, & Ramsden, 1979).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-(2-bromophenyl)oxatriazol-3-ium-5-olate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-5-3-1-2-4-6(5)11-9-7(12)13-10-11/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIQPEWLZNSCMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+]2=NOC(=N2)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

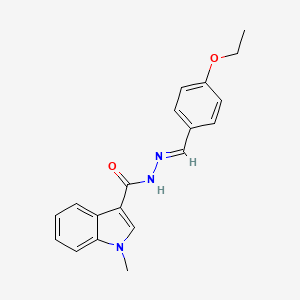
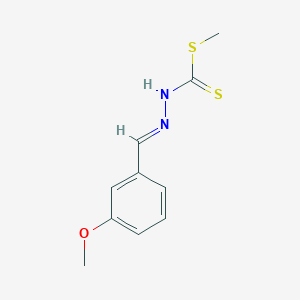
![5-[4-(dimethylamino)benzylidene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5534220.png)
![2-(3,4-difluorobenzyl)-8-(2-thienylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5534231.png)
![2-{[(3-hydroxypropyl)amino]carbonyl}benzoic acid](/img/structure/B5534234.png)
![2-{[5-bromo-3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]acetohydrazide](/img/structure/B5534241.png)
![N-{2-[4-(dimethylamino)phenyl]-1-methylethyl}-3-methyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5534245.png)
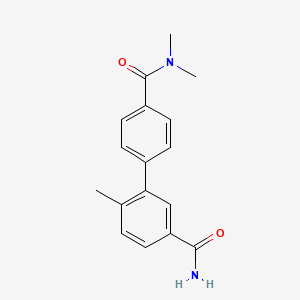

![3-bromo-N-[3-(methoxymethyl)phenyl]benzamide](/img/structure/B5534263.png)
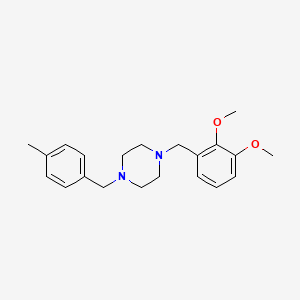
![(4aR*,7aS*)-1-methyl-4-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5534284.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-4-methylbenzamide](/img/structure/B5534304.png)